Cyclohexylmethyl-pyridin-2-YL-amine dihydrochloride
CAS No.:
Cat. No.: VC15881798
Molecular Formula: C12H20Cl2N2
Molecular Weight: 263.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H20Cl2N2 |
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Molecular Weight | 263.20 g/mol |
IUPAC Name | N-(cyclohexylmethyl)pyridin-2-amine;dihydrochloride |
Standard InChI | InChI=1S/C12H18N2.2ClH/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12;;/h4-5,8-9,11H,1-3,6-7,10H2,(H,13,14);2*1H |
Standard InChI Key | ZPBCFZDVBLAOKI-UHFFFAOYSA-N |
Canonical SMILES | C1CCC(CC1)CNC2=CC=CC=N2.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Synonyms
The systematic IUPAC name for this compound is N-(cyclohexylmethyl)pyridin-2-amine dihydrochloride . Common synonyms include:
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CYCLOHEXYLMETHYL-PYRIDIN-2-YL-AMINE DIHYDROCHLORIDE
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Cyclohexylmethylpyridin-2-ylamine dihydrochloride
Molecular Formula and Weight
The molecular formula is C₁₂H₂₀Cl₂N₂, with a computed exact mass of 262.1004 Da and a monoisotopic mass of 262.1004 Da . The addition of two hydrochloric acid molecules increases the molecular weight to 263.20 g/mol.
Structural Representation
The compound’s structure comprises a pyridine ring substituted at the 2-position with an amine group, which is further bonded to a cyclohexylmethyl moiety. The dihydrochloride salt form stabilizes the amine via protonation.
SMILES Notation
C1CCC(CC1)CNC2=CC=CC=N2.Cl.Cl
3D Conformer Analysis
Computational models reveal that the cyclohexyl group adopts a chair conformation, minimizing steric strain, while the pyridine ring remains planar .
Synthesis and Manufacturing
Synthetic Routes
The parent compound, N-(cyclohexylmethyl)pyridin-2-amine, is typically synthesized via nucleophilic substitution or reductive amination:
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Reductive Amination: Reacting pyridin-2-amine with cyclohexanecarboxaldehyde in the presence of a reducing agent (e.g., NaBH₃CN) .
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Alkylation: Treating pyridin-2-amine with cyclohexylmethyl bromide under basic conditions.
The dihydrochloride salt is subsequently formed by treating the free base with hydrochloric acid, as shown below:
Purification and Characterization
Purification is achieved via recrystallization from ethanol/water mixtures. Characterization methods include:
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NMR Spectroscopy: Confirms the presence of cyclohexyl (δ 1.0–2.0 ppm) and pyridinium (δ 7.5–8.5 ppm) protons.
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Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 263.20 .
Physicochemical Properties
Computed Properties
Applications in Research
Pharmaceutical Intermediates
The compound’s pyridine and cyclohexyl motifs are prevalent in bioactive molecules. For example, Patent US9290485B2 discloses structurally related carboxamides as kinase inhibitors . While direct evidence is limited, the dihydrochloride form likely serves as a precursor in:
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Kinase Inhibitor Development: Modulating ATP-binding pockets via pyridine interactions.
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Neurological Agents: Targeting amine receptors in CNS disorders.
Chemical Biology
As a building block, it facilitates the study of:
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Protonation Effects: Role of HCl salts in altering membrane permeability.
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Structure-Activity Relationships (SAR): Cyclohexyl groups influence lipophilicity and target engagement.
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